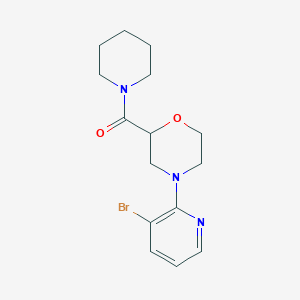![molecular formula C15H24N2 B12231985 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B12231985.png)
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride typically involves the reaction of cyclohexylamine with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained. The process may also involve purification steps such as recrystallization to achieve a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The use of automated systems ensures consistent quality and yield. The industrial process may also incorporate advanced techniques such as chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexylamine: Similar in structure but lacks the aniline moiety.
Cyclohexyldimethylamine: Another related compound with similar chemical properties.
Uniqueness
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for research and industrial applications .
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H24N2/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h6-8,11,14,16H,3-5,9-10,12H2,1-2H3 |
InChI Key |
SBESNOCDKCKAFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CNC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12231912.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12231927.png)
![3-({2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}methyl)benzonitrile](/img/structure/B12231930.png)
![N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12231940.png)
![3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12231944.png)
![4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine](/img/structure/B12231964.png)
![8-[(3-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12231972.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B12231973.png)
![2-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12231977.png)



![N,3,4-trimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B12231995.png)
